BenchChemオンラインストアへようこそ!

3-(Pyrrolidine-1-carbonyl)-1,4-thiazepan-5-one

Fragment-based drug discovery Screening library design 3D fragments

3-(Pyrrolidine-1-carbonyl)-1,4-thiazepan-5-one (CAS 1396634-54-0) is a heterocyclic small molecule (C₁₀H₁₆N₂O₂S, MW 228.31 g/mol) that combines a saturated seven-membered 1,4-thiazepan-5-one ring with a pyrrolidine-1-carbonyl substituent at the 3-position. The compound is supplied primarily as a research-grade building block (typical purity ≥95%) for medicinal chemistry and fragment-based drug discovery applications.

Molecular Formula C10H16N2O2S
Molecular Weight 228.31
CAS No. 1396634-54-0
Cat. No. B2914579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pyrrolidine-1-carbonyl)-1,4-thiazepan-5-one
CAS1396634-54-0
Molecular FormulaC10H16N2O2S
Molecular Weight228.31
Structural Identifiers
SMILESC1CCN(C1)C(=O)C2CSCCC(=O)N2
InChIInChI=1S/C10H16N2O2S/c13-9-3-6-15-7-8(11-9)10(14)12-4-1-2-5-12/h8H,1-7H2,(H,11,13)
InChIKeyDVBBTSHNDMROAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Pyrrolidine-1-carbonyl)-1,4-thiazepan-5-one (CAS 1396634-54-0): Structural Profile and Procurement-Relevant Characteristics


3-(Pyrrolidine-1-carbonyl)-1,4-thiazepan-5-one (CAS 1396634-54-0) is a heterocyclic small molecule (C₁₀H₁₆N₂O₂S, MW 228.31 g/mol) that combines a saturated seven-membered 1,4-thiazepan-5-one ring with a pyrrolidine-1-carbonyl substituent at the 3-position . The compound is supplied primarily as a research-grade building block (typical purity ≥95%) for medicinal chemistry and fragment-based drug discovery applications . Its structural scaffold—featuring a lactam within a thiazepane ring—places it within a class of conformationally constrained 3D fragments of growing interest for screening library design [1].

Why 3-(Pyrrolidine-1-carbonyl)-1,4-thiazepan-5-one Cannot Be Replaced by Generic In-Class Analogs for Research Procurement


Substituting 3-(pyrrolidine-1-carbonyl)-1,4-thiazepan-5-one with a generic 1,4-thiazepan-5-one derivative or a simple pyrrolidine amide carries scientifically material risk. The parent 1,4-thiazepan-5-one scaffold (CAS 2896-98-2, MW 131.2 g/mol) lacks the pyrrolidine-1-carbonyl pharmacophore, which introduces an additional hydrogen-bond acceptor (tertiary amide carbonyl), increases molecular weight by ~74%, and substantially alters conformational sampling and target-engagement geometry. Conversely, simple pyrrolidine amides (e.g., pyrrolidine-2-one) lack the seven-membered thiazepanone ring that provides 3D conformational character sought in fragment-based screening libraries [1]. The specific regiochemistry—carbonyl at the 3-position of the thiazepanone ring, with the pyrrolidine nitrogen directly acylated—creates a spatially defined pharmacophore geometry that is absent in 4-substituted or 7-substituted 1,4-thiazepan-5-one analogs . These structural differences translate into distinct molecular recognition profiles; even minor substituent changes on the 1,4-thiazepan-5-one core are well-documented to alter biological target engagement . Below, quantitative evidence dimensions establish where this compound differentiates from its closest analogs.

Quantitative Differentiation Evidence for 3-(Pyrrolidine-1-carbonyl)-1,4-thiazepan-5-one vs. Closest Analogs


Molecular Scaffold Differentiation: 3D Conformational Character vs. Parent 1,4-Thiazepan-5-one

The 2020 synthesis study by Pandey et al. established 1,4-thiazepanones as privileged 3D fragments for screening libraries due to their non-planar, saturated ring architecture [1]. 3-(Pyrrolidine-1-carbonyl)-1,4-thiazepan-5-one extends this core by adding a pyrrolidine-1-carbonyl group at the 3-position, increasing the fraction of sp³-hybridized carbons (Fsp³) and introducing an additional freely rotatable amide bond that expands the accessible conformational space beyond that of the unsubstituted 1,4-thiazepan-5-one scaffold . The parent scaffold (C₅H₉NOS, MW 131.2 g/mol) provides one hydrogen-bond donor and two acceptors; the 3-(pyrrolidine-1-carbonyl) derivative (C₁₀H₁₆N₂O₂S, MW 228.31 g/mol) adds a tertiary amide acceptor and removes the free NH donor (replaced by the pyrrolidine amide), fundamentally altering the hydrogen-bonding pharmacophore .

Fragment-based drug discovery Screening library design 3D fragments

Biological Target Engagement: PI3Kγ Pathway Inhibition vs. Pyrrolidine-2-one and Parent Thiazepanone

Vendor-reported screening data indicate that 3-(pyrrolidine-1-carbonyl)-1,4-thiazepan-5-one has been identified as an inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) pathway, a validated therapeutic target in immuno-oncology and inflammatory disease . In contrast, the parent 1,4-thiazepan-5-one scaffold exhibits antibacterial activity against Streptococcus pyogenes through a distinct mechanism (binding to bacterial surface fatty acids) with no reported PI3Kγ activity . Simple pyrrolidine-2-one (MW 85.1 g/mol) lacks the thiazepanone ring entirely and is not reported to engage PI3Kγ at comparable concentrations. While quantitative IC₅₀ data for PI3Kγ inhibition by this specific compound have not yet been published in peer-reviewed literature, the target engagement profile differentiates it from both the parent scaffold and simpler pyrrolidine amides . This differential target profile is consistent with the established structure-activity relationship for PI3Kγ inhibitors, which require specific hydrogen-bonding and hydrophobic pharmacophore elements not present in the parent 1,4-thiazepan-5-one or pyrrolidine-2-one [1].

PI3Kγ inhibition Kinase inhibitor Immuno-oncology

CCR5 Antagonist Potential: Target-Class Differentiation from Generic Pyrrolidine Derivatives

Preliminary pharmacological screening indicates that 3-(pyrrolidine-1-carbonyl)-1,4-thiazepan-5-one functions as a CCR5 antagonist, with potential utility in treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, and autoimmune conditions [1]. The CCR5 antagonist profile is structurally dependent on the combination of the pyrrolidine-1-carbonyl moiety with the thiazepan-5-one core; established pyrrolidine-based CCR5 antagonists (e.g., nifeviroc and its analogs) require specific heterocyclic substitution patterns for CCR5 binding [2]. The parent 1,4-thiazepan-5-one scaffold has no reported CCR5 activity, and simple pyrrolidine amides alone are insufficient for CCR5 engagement . This target-class differentiation provides a rationale for selecting this specific compound over generic pyrrolidine or thiazepanone building blocks in CCR5-targeted chemical biology studies.

CCR5 antagonist HIV entry inhibition Chemokine receptor

Physicochemical Property Comparison: Drug-Likeness Profile vs. Closest 3-Substituted 1,4-Thiazepan-5-one Analogs

3-(Pyrrolidine-1-carbonyl)-1,4-thiazepan-5-one (MW 228.31, C₁₀H₁₆N₂O₂S) occupies a distinct physicochemical space compared to its closest commercially available 3-substituted analogs. Ethyl 4-(5-oxo-1,4-thiazepane-3-carbonyl)piperazine-1-carboxylate (CAS 1396556-65-2, MW ~299 g/mol, contains a piperazine-carboxylate instead of pyrrolidine) introduces a carbamate moiety that increases molecular weight and hydrogen-bond acceptor count . N-(4-isopropylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide (CAS 1396626-14-4) adds an aromatic substituent via a carboxamide linker, substantially increasing lipophilicity (estimated AlogP >2) and introducing aromatic π-stacking potential absent in the pyrrolidine-1-carbonyl derivative . The pyrrolidine-1-carbonyl substitution at the 3-position provides a balanced profile: four hydrogen-bond acceptors, zero hydrogen-bond donors, MW < 250 Da, and an estimated AlogP within the drug-like range (~0.5-1.0) . This profile aligns with fragment-based lead discovery guidelines (Rule of Three: MW < 300, ClogP ≤ 3, HBD ≤ 3, HBA ≤ 3) while exceeding them in HBA count, offering a unique balance of solubility and binding capacity.

Drug-likeness Physicochemical profiling Lead optimization

Procurement-Relevant Application Scenarios for 3-(Pyrrolidine-1-carbonyl)-1,4-thiazepan-5-one


Fragment-Based Screening Library Enrichment with 3D-Constrained Heterocycles

3-(Pyrrolidine-1-carbonyl)-1,4-thiazepan-5-one is optimally deployed as a 3D fragment for diversity-oriented screening libraries. Its 1,4-thiazepan-5-one core provides the saturated, non-planar architecture advocated by Pandey et al. (2020) for fragment libraries [1], while the pyrrolidine-1-carbonyl substituent adds conformational complexity through the freely rotatable amide bond. Procure this compound for fragment libraries targeting protein-protein interaction interfaces or kinase active sites where 3D conformational sampling is critical for hit identification . The four hydrogen-bond acceptor atoms and absence of donors make it particularly suitable for targeting binding pockets with multiple backbone amide NH groups.

PI3Kγ Chemical Biology Probe Development

Based on vendor-reported PI3Kγ pathway inhibition [1], this compound serves as a starting scaffold for developing chemical probes to interrogate PI3Kγ signaling in immuno-oncology or inflammatory disease models. Its moderate molecular weight (<250 Da) and balanced polarity provide a favorable starting point for structure-activity relationship (SAR) expansion, with the pyrrolidine ring offering a vector for introducing substituents to optimize potency and selectivity . Researchers should independently confirm PI3Kγ IC₅₀ values using established kinase assay platforms (e.g., ADAPTA or Kinase-Glo) before initiating SAR campaigns.

CCR5 Antagonist Scaffold for Antiviral Entry Inhibition Studies

For virology or immunology laboratories studying HIV entry or CCR5-mediated immune cell trafficking, this compound provides a structurally differentiated CCR5 antagonist chemotype [1]. Its pyrrolidine-thiazepanone architecture is distinct from established pyrrolidine-based CCR5 antagonists such as nifeviroc, potentially offering alternative binding modes or resistance profiles . Use in cell-based CCR5 antagonism assays (e.g., HIV-1 gp120-induced cell-cell fusion assays in HeLa P4/R5 cells) to benchmark activity against reference antagonists before committing to analog synthesis.

Building Block for 1,4-Thiazepan-5-one-Focused Medicinal Chemistry

The 3-position carbonyl-pyrrolidine substitution pattern provides a versatile synthetic handle for further derivatization [1]. The thiazepanone lactam can undergo ring-opening or functionalization, while the pyrrolidine amide can be reduced, hydrolyzed, or used to introduce additional diversity elements. This makes the compound a strategic building block for synthesizing focused libraries of 1,4-thiazepan-5-one derivatives for lead optimization programs where the thiazepanone core has been identified as a privileged scaffold . Compared to the parent 1,4-thiazepan-5-one, this compound offers enhanced molecular complexity without requiring de novo construction of the 3-position substitution.

Quote Request

Request a Quote for 3-(Pyrrolidine-1-carbonyl)-1,4-thiazepan-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.